9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a purine and pyrimidine fused ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-11-5-7-12(8-6-11)22-9-13(24)10-23-14-15(19-17(22)23)20(2)18(26)21(3)16(14)25/h5-8,13,24H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUWAJQONLWVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can yield the desired pyrimidine derivatives . Another method involves the use of formic acid or triethyl orthoformate to cyclize 3-amino-thiophene-2-carboxamides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine and pyrimidine derivatives, such as:
Thymidine: A pyrimidine nucleoside involved in DNA synthesis.
Pyrimethamine: An antiparasitic drug used to treat malaria.
Uniqueness
What sets 9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its unique fused ring structure, which combines elements of both purine and pyrimidine chemistry. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and antitumor activities, and discusses relevant research findings.
The molecular formula of the compound is with a molecular weight of 355.4 g/mol. Its structure features a tetrahydropyrimidine ring fused with a purine base, which is characteristic of many biologically active compounds.
Antimicrobial Activity
Recent studies have indicated that purine derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that related purine compounds showed strong activity against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MIC) as low as 1 µM against drug-resistant strains .
- The mechanism of action involves inhibition of the enzyme DprE1, crucial for the biosynthesis of arabinose in the mycobacterial cell wall . This specificity suggests that this compound may also target similar pathways.
Antitumor Activity
The compound's structural similarities to known kinase inhibitors suggest potential antitumor activity:
- Kinase Inhibition : A series of studies have shown that purine derivatives can inhibit various disease-related kinases. For example, compounds derived from adenine have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cancer progression .
- The incorporation of phenyl moieties into the purine structure enhances binding affinity to ATP-binding sites in kinases . This design strategy may be applicable to this compound.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
